molecular formula C24H36Cl2N2 B13756657 N,N'-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride CAS No. 1170-82-7

N,N'-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride

Cat. No.: B13756657
CAS No.: 1170-82-7
M. Wt: 423.5 g/mol
InChI Key: JJGAIWGZQREFFO-UHFFFAOYSA-N
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Description

N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexane ring substituted with two phenethyl groups and two methylamine groups, forming a bis(methylamine) derivative. The dihydrochloride form indicates the presence of two hydrochloride ions, which enhance its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride typically involves a multi-step process. One common method starts with the cyclization of N,N-bis(2-chloroethyl)methylamine in an aqueous solution of hydrazine . This reaction proceeds under controlled temperature conditions, usually around 40-50°C, and involves the use of a 50% aqueous solution of hydrazine. The reaction mass is then evaporated under vacuum to dryness, followed by the addition of a sodium hydroxide solution to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, would be employed to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride stands out due to its unique combination of phenethyl and methylamine groups on a cyclohexane ring, providing distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

1170-82-7

Molecular Formula

C24H36Cl2N2

Molecular Weight

423.5 g/mol

IUPAC Name

2-phenyl-N-[[4-[(2-phenylethylamino)methyl]cyclohexyl]methyl]ethanamine;dihydrochloride

InChI

InChI=1S/C24H34N2.2ClH/c1-3-7-21(8-4-1)15-17-25-19-23-11-13-24(14-12-23)20-26-18-16-22-9-5-2-6-10-22;;/h1-10,23-26H,11-20H2;2*1H

InChI Key

JJGAIWGZQREFFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNCCC2=CC=CC=C2)CNCCC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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